molecular formula C13H12N2O B100255 3,6-Diaminobenzophenone CAS No. 18330-94-4

3,6-Diaminobenzophenone

Cat. No.: B100255
CAS No.: 18330-94-4
M. Wt: 212.25 g/mol
InChI Key: WJWKTVHKQDEXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Diaminobenzophenone: is an organic compound with the molecular formula C13H12N2O . It is also known by other names such as (2,5-Diaminophenyl)(phenyl)methanone and Benzophenone, 2,5-diamino . This compound is characterized by the presence of two amino groups attached to the benzene ring at the 2 and 5 positions, and a phenyl group attached to the carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diaminobenzophenone typically involves the reaction of 2,5-diaminobenzoic acid with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate benzoyl ester , which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3,6-Diaminobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,6-Diaminobenzophenone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of farnesyltransferase , an enzyme involved in the post-translational modification of proteins. This inhibition disrupts the function of proteins that rely on farnesylation, leading to various biological effects . Additionally, its antiviral activity is attributed to its ability to bind to viral proteases, thereby inhibiting viral replication .

Comparison with Similar Compounds

Properties

CAS No.

18330-94-4

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

(2,5-diaminophenyl)-phenylmethanone

InChI

InChI=1S/C13H12N2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2

InChI Key

WJWKTVHKQDEXEQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)N

Synonyms

2,5-diaminobenzophenone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.